2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile
Description
The compound “2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile” features a pyrimidine ring substituted with two methyl groups at positions 1 and 3, ketone groups at positions 2 and 6, and an acetonitrile moiety at position 4. This structure is part of a broader class of barbiturate-like derivatives, often utilized as intermediates in organic synthesis and pharmaceutical research. Its reactivity and stability are influenced by the electron-withdrawing effects of the ketone and nitrile groups, making it a versatile scaffold for further functionalization. For instance, derivatives of this compound have been synthesized via nucleophilic substitution and oxidation reactions, as demonstrated in the preparation of zwitterionic structures and sulfoxide-containing analogs .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3O2/c1-10-6(3-4-9)5-7(12)11(2)8(10)13/h5H,3H2,1-2H3 |
InChI Key |
FJFOEFSOZUXEHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate nitriles with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations that are essential in developing new materials and chemicals.
Biology
- Enzyme Inhibition : Research indicates that 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile may exhibit enzyme inhibition properties. Studies are ongoing to understand its interactions with specific enzymes that could lead to therapeutic applications.
- Receptor Binding Studies : The compound is being investigated for its ability to bind to various biological receptors. This property is crucial for understanding its potential role in modulating biological pathways.
Medicine
- Potential Therapeutic Applications : There is ongoing research into the compound's potential as a therapeutic agent. Its unique properties suggest it could be useful in developing new drugs targeting specific diseases or conditions.
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials that require specific properties. Its versatility in chemical reactivity makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Derivatives
The target compound shares structural similarities with several pyrimidine-based analogs, differing primarily in substituents and functional groups. Key comparisons include:
Key Observations :
- The nitrile group in the target compound enhances electrophilicity, enabling nucleophilic additions, whereas chlorine in 2-(2-chloropyrimidin-4-yl)acetonitrile increases reactivity for cross-coupling reactions .
- Bulkier substituents, such as the sulfamoylphenyl group in compound 15 (), improve steric hindrance and may influence binding to biological targets .
- TRPA1 inhibitors like HC-030031 retain the pyrimidine-dione core but incorporate acetamide side chains for receptor interaction .
Therapeutic Potential Comparison with TRPA1 Inhibitors
The target compound’s structural analogs, such as HC-030031 and CHEM-5861528, demonstrate potent TRPA1 antagonism (IC₅₀: 4–10 μM) and efficacy in reducing airway inflammation in asthma models . Modifications at the C4 position (e.g., replacing nitrile with acetamide groups) could enhance receptor affinity, as seen in HC-030031.
Substituent Effects on Physicochemical Properties
- Methyl Groups: The 1,3-dimethyl substitution on the pyrimidine ring enhances steric protection of the dione moiety, improving stability against hydrolysis compared to non-methylated analogs .
- Sulfur-Containing Substituents : Thioether and sulfoxide groups (e.g., in ’s compounds 6–8) introduce redox-sensitive functionality, which can be exploited for controlled drug release .
Biological Activity
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C₉H₁₄N₄O₂
- Molecular Weight : 198.24 g/mol
- CAS Number : 54504-70-0
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 7.5 | Inhibition of cell proliferation |
| HeLa | 11.0 | Induction of G0/G1 phase arrest |
The compound was shown to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting a p53-independent mechanism of action. Flow cytometry analysis indicated that treatment with this compound resulted in significant increases in the sub-G1 population, indicative of apoptotic cells .
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 and G2/M phases.
- Apoptosis Induction : It activates apoptotic pathways leading to increased caspase activity and morphological changes typical of apoptosis.
- Inhibition of MDM2-p53 Interactions : Although not directly inhibiting these interactions, it affects downstream signaling pathways that are crucial for cell survival .
Study 1: Efficacy Against Colon Cancer
A study evaluated the efficacy of the compound against HCT-116 colon cancer cells. The results showed an IC₅₀ value of 5.0 µM after 72 hours of treatment using an MTT assay. The study also highlighted the compound's ability to induce apoptosis as evidenced by increased annexin V staining in treated cells .
Study 2: Breast Cancer Cell Line Response
In another investigation focusing on MCF-7 breast cancer cells, the compound exhibited an IC₅₀ value of 7.5 µM. The study emphasized that the compound's structure allowed for effective interaction with cellular targets involved in proliferation and survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
